![molecular formula C22H25NO4 B3242110 (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid CAS No. 1501689-36-6](/img/structure/B3242110.png)
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid
Descripción general
Descripción
®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.
Mecanismo De Acción
Target of Action
Fmoc-modified amino acids, in general, are known for their self-assembly features . They have the potential to interact with various biological targets due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Mode of Action
The Fmoc moiety in the compound promotes the association of building blocks, leading to the formation of self-assembled structures . This self-assembly is a key aspect of the compound’s interaction with its targets.
Biochemical Pathways
The self-assembly properties of fmoc-modified amino acids can influence various biochemical processes .
Pharmacokinetics
The physicochemical properties of the compound, such as its hydrophobicity and aromaticity, may influence its pharmacokinetic profile .
Result of Action
The self-assembly properties of fmoc-modified amino acids can lead to the formation of functional materials with potential applications in various fields .
Action Environment
The action of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid can be influenced by environmental factors. For instance, the final pH of the system can affect the type of gel formed by Fmoc-modified amino acids .
Análisis Bioquímico
Biochemical Properties
®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection to the amino group, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are primarily based on the recognition of the Fmoc group and the amino acid moiety, ensuring the correct incorporation of the amino acid into the growing peptide chain .
Cellular Effects
The effects of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, this compound ensures the accurate assembly of peptides, which are essential for various cellular functions. Peptides synthesized using this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides involved in signaling pathways can modulate the activity of kinases and phosphatases, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid exerts its effects through the protection of amino groups during peptide synthesis. The Fmoc group binds to the amino group, preventing it from participating in unwanted side reactions. This protection is crucial for the accurate assembly of peptides, as it ensures that only the desired peptide bonds are formed. The Fmoc group can be removed under mild conditions, allowing the amino group to participate in subsequent reactions. This mechanism is essential for the synthesis of complex peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid can change over time due to its stability and degradation. The Fmoc group is relatively stable under standard laboratory conditions, but it can be removed under specific conditions, such as treatment with a base. Over time, the stability of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound remains effective for peptide synthesis, but its stability can decrease under harsh conditions .
Dosage Effects in Animal Models
The effects of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid in animal models can vary with different dosages. At low doses, the compound is effective in protecting amino groups during peptide synthesis without causing significant toxicity. At high doses, the compound can exhibit toxic effects, such as disrupting cellular functions and causing adverse reactions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects .
Metabolic Pathways
®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the incorporation of amino acids into peptides. These interactions ensure the accurate assembly of peptides, which are crucial for various metabolic processes. The compound can also affect metabolic flux and metabolite levels by influencing the synthesis of peptides involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can be influenced by factors such as its hydrophobicity and the presence of specific transporters. Proper distribution is essential for the compound’s effectiveness in peptide synthesis .
Subcellular Localization
The subcellular localization of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its protective effects on amino groups. For example, the compound may be localized to the endoplasmic reticulum, where peptide synthesis occurs. Proper localization is crucial for the compound’s function in protecting amino groups during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for use in peptide synthesis and other applications .
Análisis De Reacciones Químicas
Types of Reactions
®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt to improve coupling efficiency.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides or peptide fragments.
Substitution: The major products are substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-Phenylalanine
- Fmoc-Tyrosine
- Fmoc-Valine
Uniqueness
®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid is unique due to its specific structure, which includes a methyl group on the pentanoic acid chain. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized from it .
Propiedades
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRQUNUKPSDFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


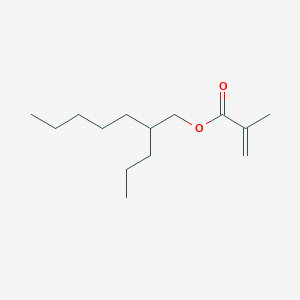
![(2R)-2-aminobutan-1-ol;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3242037.png)
![4'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B3242045.png)
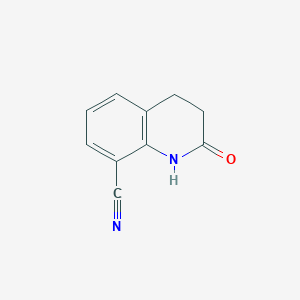
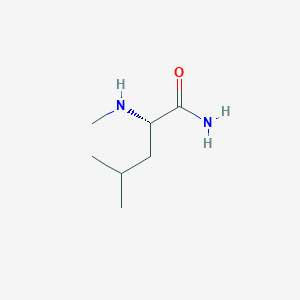
![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)
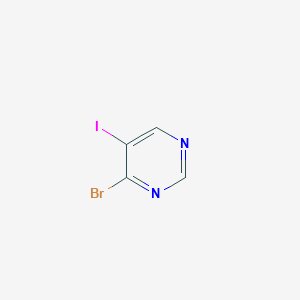
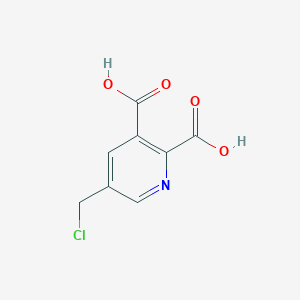

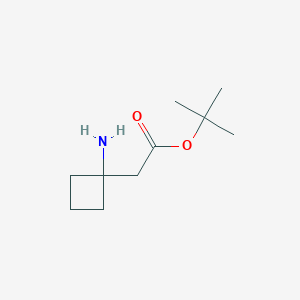
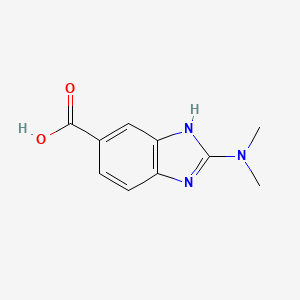
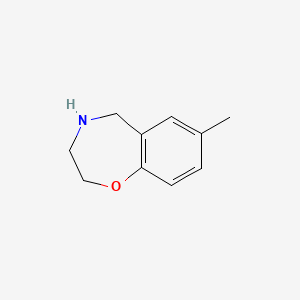
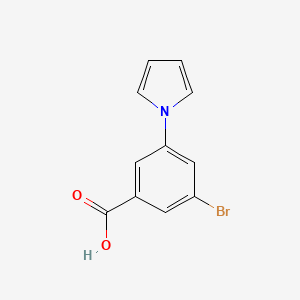
![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)
